Carbonic Anhydrase II Inhibition: Comparative Ki Values for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Versus Acetazolamide
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone inhibits human carbonic anhydrase II (hCA II) with a Ki of 707 nM [1]. In contrast, the clinically established sulfonamide inhibitor acetazolamide exhibits a Ki of 12 nM against the same isoform under comparable assay conditions [2]. While acetazolamide remains more potent, the sub-micromolar affinity of 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone establishes its utility as a non-sulfonamide chemotype for CA II modulation, a finding directly relevant to the design of novel anticonvulsant or antiglaucoma agents.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | 707 nM |
| Comparator Or Baseline | Acetazolamide: 12 nM |
| Quantified Difference | Acetazolamide is approximately 59-fold more potent |
| Conditions | Human carbonic anhydrase II, 30 min incubation, phenol red-based stopped-flow CO2 hydrase assay |
Why This Matters
The compound provides a non-sulfonamide scaffold for CA II inhibition, which is essential for medicinal chemistry campaigns seeking to avoid sulfonamide-related hypersensitivity and off-target effects.
- [1] BindingDB. BDBM50279670 CHEMBL4174083: Ki = 707 nM for human carbonic anhydrase II. Retrieved from http://bdb8.ucsd.edu View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
